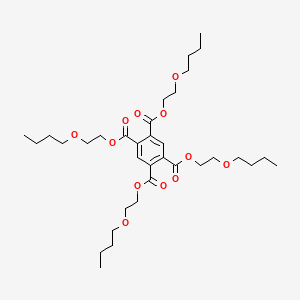
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate
Overview
Description
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate (TBBC) is a versatile organic compound that has gained significant attention in recent years due to its unique properties and potential applications in various fields. TBBC is a tetraester derivative of benzene and is widely used as a ligand in coordination chemistry, as well as a building block in the synthesis of various organic compounds.
Mechanism of Action
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate acts as a chelating ligand, forming stable complexes with metal ions. The mechanism of action of this compound depends on the specific application and the metal ion involved. In catalysis, this compound can enhance the activity and selectivity of heterogeneous catalysts by stabilizing the metal ions and controlling their coordination environment. In drug delivery, this compound can form stable complexes with metal ions, which can be used to encapsulate drugs and target specific cells or tissues.
Biochemical and physiological effects:
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have demonstrated that this compound can be used to encapsulate drugs and deliver them to cancer cells, resulting in improved efficacy and reduced side effects. This compound has also been investigated for its potential as a contrast agent in magnetic resonance imaging (MRI), due to its ability to form stable complexes with gadolinium ions.
Advantages and Limitations for Lab Experiments
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has several advantages for use in lab experiments, including its ease of synthesis, stability, and versatility. However, this compound can be challenging to work with due to its low solubility in water and some organic solvents. Additionally, the synthesis of this compound can be time-consuming and may require specialized equipment and expertise.
Future Directions
There are several potential future directions for research on Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate. One area of interest is the development of new this compound-based ligands for use in catalysis and materials science. Additionally, this compound could be further investigated for its potential as a drug delivery system, particularly for targeted cancer therapy. Finally, this compound could be explored for its potential as a contrast agent in MRI, with the goal of improving imaging resolution and reducing side effects.
Scientific Research Applications
Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate has been extensively studied for its potential applications in various fields, including materials science, catalysis, and biomedical research. In materials science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with unique properties, such as high surface area and tunable pore size. In catalysis, this compound has been used as a chelating ligand in the preparation of heterogeneous catalysts for various reactions, such as olefin epoxidation and hydrogenation. In biomedical research, this compound has been investigated for its potential as a drug delivery system, due to its ability to form stable complexes with metal ions and its biocompatibility.
Properties
IUPAC Name |
tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O12/c1-5-9-13-39-17-21-43-31(35)27-25-29(33(37)45-23-19-41-15-11-7-3)30(34(38)46-24-20-42-16-12-8-4)26-28(27)32(36)44-22-18-40-14-10-6-2/h25-26H,5-24H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWSBUNROSSJFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC(=C(C=C1C(=O)OCCOCCCC)C(=O)OCCOCCCC)C(=O)OCCOCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561028 | |
| Record name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109348-76-7 | |
| Record name | Tetrakis(2-butoxyethyl) benzene-1,2,4,5-tetracarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80561028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


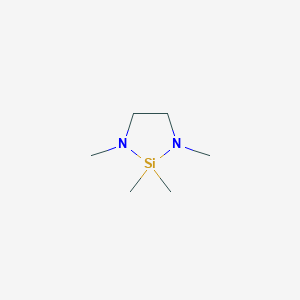

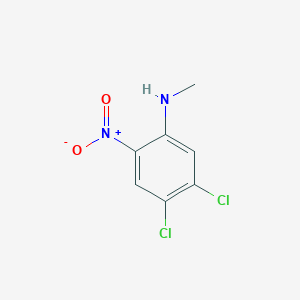

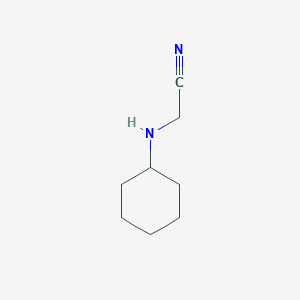
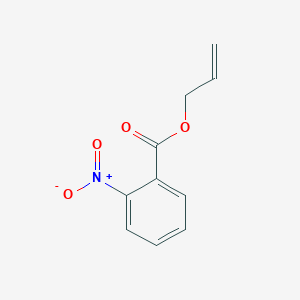
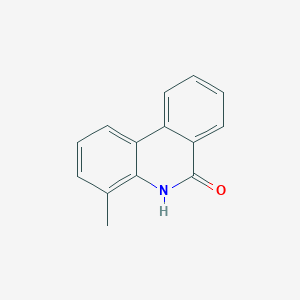
![Benzene, 1-methyl-3-[(4-methylphenyl)thio]-](/img/structure/B3045458.png)
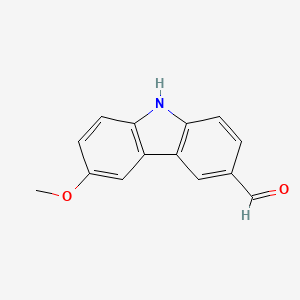

![Ethyl 3H-imidazo[4,5-b]pyridin-2-ylacetate](/img/structure/B3045462.png)



